5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 36140-65-5
VCID: VC20968554
InChI: InChI=1S/C10H6N2O4S/c13-9-8(17-10(14)11-9)5-6-3-1-2-4-7(6)12(15)16/h1-5H,(H,11,13,14)
SMILES: C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)[N+](=O)[O-]
Molecular Formula: C10H6N2O4S
Molecular Weight: 250.23 g/mol

5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

CAS No.: 36140-65-5

Cat. No.: VC20968554

Molecular Formula: C10H6N2O4S

Molecular Weight: 250.23 g/mol

* For research use only. Not for human or veterinary use.

5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione - 36140-65-5

Specification

CAS No. 36140-65-5
Molecular Formula C10H6N2O4S
Molecular Weight 250.23 g/mol
IUPAC Name 5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C10H6N2O4S/c13-9-8(17-10(14)11-9)5-6-3-1-2-4-7(6)12(15)16/h1-5H,(H,11,13,14)
Standard InChI Key AOOOVMMYAYKAGI-YVMONPNESA-N
Isomeric SMILES C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)S2)[N+](=O)[O-]
SMILES C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)[N+](=O)[O-]

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is characterized by its heterocyclic thiazolidine core fused with a dione functional group, with a 2-nitrophenyl group attached via a methylene bridge. This structural arrangement contributes significantly to the compound's chemical reactivity and biological activities .
The compound is officially identified by the following parameters:

  • IUPAC Name: (5Z)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

  • CAS Number: 36140-65-5

  • Molecular Formula: C10H6N2O4S

  • Molecular Weight: 250.23 g/mol
    The structural representation includes various notations that facilitate its identification in chemical databases:

  • Standard InChI: InChI=1S/C10H6N2O4S/c13-9-8(17-10(14)11-9)5-6-3-1-2-4-7(6)12(15)16/h1-5H,(H,11,13,14)/b8-5-

  • Standard InChIKey: AOOOVMMYAYKAGI-YVMONPNESA-N

  • Canonical SMILES: C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)N+[O-]

Physical Properties

The physical properties of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione provide important information for its handling, purification, and potential formulation in pharmaceutical applications:

  • Density: 1.595 g/cm³

  • Appearance: Typically exists as a powder or crystalline solid

  • Solubility: Generally soluble in polar organic solvents such as DMF, DMSO, and ethanol; poorly soluble in water

Synthesis Methods

The synthesis of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione can be achieved through different methodological approaches, each with its advantages in terms of yield, reaction time, and environmental impact. These synthesis routes typically involve initial preparation of the thiazolidine-2,4-dione core, followed by condensation with appropriate aldehydes.

Conventional Heating Method

The conventional synthesis of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically follows a two-step process:

Synthesis of 1,3-thiazolidine-2,4-dione

The first step involves preparing the thiazolidine-2,4-dione core, which serves as the key intermediate:

  • A solution of chloroacetic acid (1.89 g, 20 mmol) in water (5 mL) is added to a stirring solution of thiourea (1.52 g, 20 mmol) in a three-necked round bottom flask.

  • The reaction mixture is stirred until a white precipitate forms.

  • Concentrated hydrochloric acid (6 mL) is added dropwise slowly into the reaction mixture.

  • The reaction mixture is heated at 100–110°C for 10–12 hours and then cooled to room temperature.

  • The resulting suspension is filtered, and the precipitate is washed with water to remove traces of HCl.

  • The product is purified by recrystallization from ethanol .

Knoevenagel Condensation

The second step involves the Knoevenagel condensation reaction between thiazolidine-2,4-dione and 2-nitrobenzaldehyde:

  • Thiazolidine-2,4-dione is added to a solution of 2-nitrobenzaldehyde in toluene.

  • A catalytic amount of piperidine is added to the reaction mixture.

  • The resulting mixture is refluxed for about 5–6 hours at 110–120°C.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • 1M HCl and cold water are added to the reaction mixture.

  • The resulting solid is filtered, washed with cold water and dry toluene, then dried.

  • The product is further purified by recrystallization from ethanol .
    This conventional heating method, while effective, typically provides yields around 70% for similar thiazolidine-2,4-dione derivatives .

Microwave Irradiation Method

The microwave irradiation method represents a more modern, efficient approach to synthesizing 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione:

  • Piperidine (catalytic amount) is added to a solution of thiazolidine-2,4-dione and 2-nitrobenzaldehyde in toluene.

  • The reaction mixture is placed in a microwave synthesis vessel connected with a water condenser.

  • The reaction mixture is irradiated at approximately 350W for about 8 minutes at 120°C.

  • After completion, the mixture is cooled and diluted with ice-water, filtered, and washed with cold water and dry toluene.

  • The product is further purified by recrystallization from ethanol .
    The microwave irradiation method offers significant advantages over conventional heating, including shorter reaction times (minutes versus hours) and notably higher yields (approximately 85% for similar derivatives compared to 70% with conventional methods) .

Biological Activities

5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione exhibits a diverse range of biological activities, making it a compound of significant interest in medicinal chemistry and drug development.

Antimicrobial Activity

One of the most extensively documented biological properties of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is its antimicrobial activity. The compound demonstrates significant inhibitory effects against various bacterial and fungal strains:

Antibacterial Activity

5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione inhibits several bacterial species with the following minimum inhibitory concentrations (MICs):

  • Bacillus subtilis: 4.5-9.9 μM/mL

  • Staphylococcus aureus: 4.5-9.9 μM/mL

  • Klebsiella pneumonia: 4.5-9.9 μM/mL

  • Escherichia coli: 4.5-9.9 μM/mL

  • Salmonella typhi: 4.5-9.9 μM/mL
    These results demonstrate that the compound exhibits broad-spectrum antibacterial activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (K. pneumonia, E. coli, S. typhi) bacteria.

Antifungal Activity

The compound also shows potent antifungal properties against common pathogenic fungi:

  • Aspergillus niger: MIC of 4.99 μM/mL

  • Candida albicans: MIC of 4.99 μM/mL
    The comparable MIC values against bacteria and fungi suggest that 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione has balanced broad-spectrum antimicrobial activity, making it potentially valuable for developing new antimicrobial agents.

Antidiabetic Properties

As a member of the thiazolidinedione class, 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione exhibits significant antidiabetic properties, primarily related to its potential to enhance insulin sensitivity . The antidiabetic mechanism likely involves:

  • Activation of peroxisome proliferator-activated receptor gamma (PPAR-γ) pathways, which play crucial roles in glucose metabolism and insulin sensitivity

  • Potential inhibition of protein tyrosine phosphatase 1B (PTP1B), an important negative regulator of insulin signaling
    The thiazolidinedione core is found in commercially successful antidiabetic drugs such as rosiglitazone and pioglitazone, highlighting the pharmaceutical relevance of this scaffold in managing type 2 diabetes mellitus .

Other Biological Activities

Beyond its antimicrobial, antidiabetic, and antioxidant properties, 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione and closely related thiazolidinedione derivatives have been reported to exhibit several additional biological activities:

  • Anti-inflammatory effects, potentially through modulation of inflammatory signaling pathways

  • Anticancer properties, possibly related to antiproliferative mechanisms

  • Potential as aldose reductase inhibitors

  • Alpha-glucosidase inhibitory activity

  • Antihyperlipidemic effects, which may complement its antidiabetic properties

Mechanism of Action

The biological activities of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione can be attributed to several molecular mechanisms that explain its diverse pharmacological effects.

PPAR-γ Activation

One of the primary mechanisms through which 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione and related thiazolidinediones exert their antidiabetic effects is through activation of peroxisome proliferator-activated receptor gamma (PPAR-γ) . PPAR-γ is a nuclear receptor that regulates glucose metabolism, lipid homeostasis, and insulin sensitivity. Upon activation:

  • PPAR-γ forms heterodimers with retinoid X receptors (RXRs)

  • These heterodimers bind to specific DNA sequences known as PPAR response elements (PPREs)

  • This binding modulates the transcription of target genes involved in glucose and lipid metabolism

  • The result is enhanced insulin sensitivity and improved glucose utilization
    The thiazolidinedione structure, with its unique arrangement of hydrogen bond acceptor and donor regions, is crucial for effective interaction with the PPAR-γ binding domain .

Protein Tyrosine Phosphatase 1B Inhibition

Another important mechanism contributing to the antidiabetic properties of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is the potential inhibition of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling that:

  • Dephosphorylates the insulin receptor and insulin receptor substrates

  • Attenuates insulin signal transduction

  • Contributes to insulin resistance when overexpressed or overactive By inhibiting PTP1B, 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione may enhance insulin signaling, complementing its PPAR-γ-mediated effects on insulin sensitivity.

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